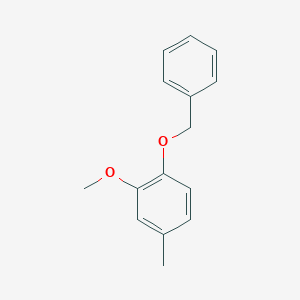

4-Benzyloxy-3-methoxy-toluene

Descripción general

Descripción

Synthesis Analysis

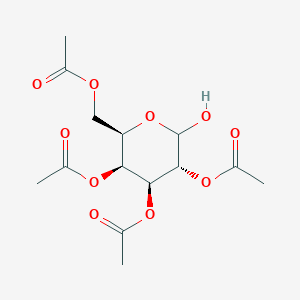

The synthesis of methoxy-substituted benzohydrazide derivatives, including compounds similar to 4-Benzyloxy-3-methoxy-toluene, involves several methods. One approach includes the direct anodic oxidation of toluenes in methanol and ethanol solutions, demonstrating the versatility of electrochemical methods in synthesizing such compounds (Wendt, Bitterlich, Lodowicks, & Liu, 1992). Additionally, the palladium-catalyzed intramolecular methoxy C-H addition to carbon-carbon triple bonds has been shown as an effective method to synthesize benzofurans from o-methoxyphenylalkynes, which could be related to the synthesis pathways of 4-Benzyloxy-3-methoxy-toluene (Torigoe, Ohmura, & Suginome, 2016).

Molecular Structure Analysis

Studies on similar methoxy-substituted compounds have utilized single crystal X-ray diffraction to elucidate their molecular structures, revealing slight twists and specific orientations due to substituent effects. These analyses contribute to understanding the structural characteristics of 4-Benzyloxy-3-methoxy-toluene and its derivatives (Prachumrat et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 4-Benzyloxy-3-methoxy-toluene includes various reactions such as benzylic monooxygenation, which demonstrates the compound's susceptibility to oxidative transformations (Wackett, Kwart, & Gibson, 1988). Other studies have focused on the anodic synthesis of benzaldehydes from toluenes, showcasing the potential for creating complex derivatives through electrochemical methods (H. Wendt et al., 1992).

Physical Properties Analysis

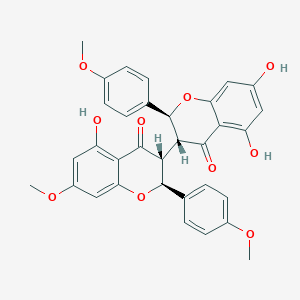

The physical properties of 4-Benzyloxy-3-methoxy-toluene derivatives, including liquid crystalline behavior and photophysical properties, have been explored in recent research. These studies provide insights into the compound's phase behavior and luminescent characteristics, which are crucial for its potential applications in materials science (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

Chemical Properties Analysis

The chemical properties of 4-Benzyloxy-3-methoxy-toluene, such as its reactivity towards various chemical transformations, have been studied through methodologies like iridium-catalyzed intramolecular additions and electrochemical bromination. These studies reveal the compound's versatility in undergoing chemical modifications, which is essential for its utilization in synthetic chemistry and material science applications (Torigoe et al., 2016).

Aplicaciones Científicas De Investigación

Luminescent Properties in Lanthanide Complexes : 4-Benzyloxy benzoic acid, closely related to 4-Benzyloxy-3-methoxy-toluene, has been found to improve the photoluminescence in Tb(3+) complexes. The presence of an electron-withdrawing group at position 2 reduces this effect (Sivakumar et al., 2010).

Electrochemical Bromination : The electrochemical bromination of 4-methoxy toluene yields 3-bromo 4-methoxy benzyl bromide, providing insight into the probable orientation of bromine atoms in alkyl aromatic compounds (Kulangiappar et al., 2014).

Antioxidant Production : The concomitant use of butylated hydroxyanisole and butylated hydroxytoluene in benzene produces a strong antioxidant, which is effective on lard and soybean oil (Kurechi & Kato, 1980).

Oxidative Ammonolysis : Oxidative ammonolysis of toluene derivatives on oxide vanadium-containing catalysts produces benzonitrile and other compounds, with applications in the production of aromatic nitriles (Ivanov et al., 1990).

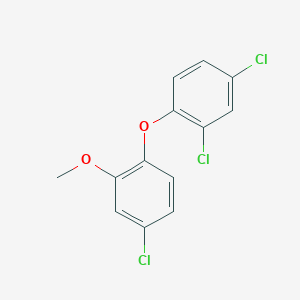

Synthesis of Oxo-16 Pallidine : Oxidative coupling of ()-3-oxoreticuline with -chlorobenzyloxy-3 methoxy-4 toluene leads to the synthesis of oxo-16 pallidine (Vanderlaan & Schwartz, 1985).

Oxidation to Benzoic Acids : Oxidation of substituted toluenes to benzoic acids in non-acidic solvents using specific catalysts and radical initiators has been demonstrated, showing the effective conversion of these compounds (Yang et al., 2004).

Mecanismo De Acción

Target of Action

4-Benzyloxy-3-methoxy-toluene is primarily used in organic synthesis . Its primary targets are the carbon atoms in organic compounds where it can form carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with the target carbon atom . In transmetalation, the compound is transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is a key pathway affected by 4-Benzyloxy-3-methoxy-toluene . This pathway is crucial for forming carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the formation of new organic compounds with diverse structures and properties .

Result of Action

The result of the action of 4-Benzyloxy-3-methoxy-toluene is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceuticals, agrochemicals, and materials science .

Direcciones Futuras

The future directions of 4-Benzyloxy-3-methoxy-toluene research could involve further exploration of its reactivity in various chemical reactions, such as Suzuki–Miyaura coupling reactions and protodeboronation of pinacol boronic esters . Additionally, more research could be done to fully understand its physical and chemical properties.

Propiedades

IUPAC Name |

2-methoxy-4-methyl-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12-8-9-14(15(10-12)16-2)17-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSWCUDPGOUXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407988 | |

| Record name | 4-BENZYLOXY-3-METHOXY-TOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-3-methoxy-toluene | |

CAS RN |

78136-55-7 | |

| Record name | 4-BENZYLOXY-3-METHOXY-TOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

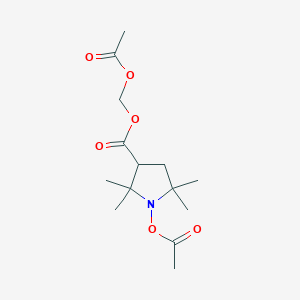

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)